4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride
Overview
Description
4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride is a biochemical compound used primarily in proteomics research. It has the molecular formula C14H19NO3•HCl and a molecular weight of 285.77 g/mol . This compound is known for its versatile small molecule scaffold, making it a valuable tool in various scientific studies .
Preparation Methods
The synthesis of 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride involves several steps. One common method includes the reaction of 4-methoxybenzoic acid with piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction yields .
Scientific Research Applications
4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving protein interactions and enzyme activity.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It serves as a reference standard in pharmaceutical testing and quality control
Mechanism of Action
The mechanism of action of 4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride involves its interaction with specific molecular targets. The piperidine moiety plays a crucial role in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
4-Methoxy-3-piperidin-1-ylmethyl-benzoic acid hydrochloride can be compared with other similar compounds, such as:
4-Methoxybenzoic acid: Lacks the piperidine moiety, making it less versatile in certain applications.
Piperidine derivatives: These compounds share the piperidine moiety but differ in other functional groups, affecting their chemical properties and applications
The uniqueness of this compound lies in its combination of the methoxy and piperidine groups, providing a distinct set of chemical and biological properties that make it valuable in diverse research fields.
Properties
IUPAC Name |
4-methoxy-3-(piperidin-1-ylmethyl)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-18-13-6-5-11(14(16)17)9-12(13)10-15-7-3-2-4-8-15;/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCNSLMDTZMOPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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